3-[4-(Benzylsulfamoyl)phenyl]propanamide
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Overview
Description
3-[4-(Benzylsulfamoyl)phenyl]propanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzylsulfamoyl)phenyl]propanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: The initial step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling Reaction: The benzylsulfamoyl chloride is then reacted with 4-aminophenylpropanamide in the presence of a base such as triethylamine. This coupling reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfamoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylsulfamoyl derivatives.
Scientific Research Applications
3-[4-(Benzylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(Benzylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfonyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide
- 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide
Uniqueness
3-[4-(Benzylsulfamoyl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.
Properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)11-8-13-6-9-15(10-7-13)22(20,21)18-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXIQBIYZMWUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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